

FTIR spectroscopy to identify functional groups in 4-Hydroxy-3-methoxybenzonitrile

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Compound of Interest

Compound Name: *4-Hydroxy-3-methoxybenzonitrile*

Cat. No.: *B1293924*

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An Application Note on the Identification of Functional Groups in **4-Hydroxy-3-methoxybenzonitrile** using FTIR Spectroscopy

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups in organic molecules. The method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint. This application note provides a detailed protocol for using FTIR spectroscopy to identify the characteristic functional groups present in **4-Hydroxy-3-methoxybenzonitrile** (also known as vanillonitrile), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. [1] The primary functional groups in this molecule are a hydroxyl group (-OH), a methoxy group (-OCH₃), a nitrile group (-C≡N), and an aromatic ring.

Molecular Structure and Functional Groups

The chemical structure of **4-Hydroxy-3-methoxybenzonitrile** consists of a benzene ring substituted with four different groups, giving rise to a distinct infrared spectrum. The key functional groups and their expected vibrational modes are crucial for spectral interpretation.

Caption: Molecular structure of **4-Hydroxy-3-methoxybenzonitrile** with key functional groups.

Expected FTIR Absorption Data

The following table summarizes the principal infrared absorption bands expected for **4-Hydroxy-3-methoxybenzonitrile**. The presence and characteristics of these bands allow for a definitive identification of the compound's functional groups.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3500-3200	O-H stretch (hydrogen-bonded)	Phenolic Hydroxyl	Strong, Broad
3100-3000	C-H stretch	Aromatic Ring	Medium to Weak
2970-2850	C-H stretch	Methoxy (-CH ₃)	Medium to Weak
2260-2200	C≡N stretch	Nitrile	Medium, Sharp
1620-1580	C=C stretch (in-ring)	Aromatic Ring	Medium to Weak
1520-1480	C=C stretch (in-ring)	Aromatic Ring	Medium to Strong
1470-1430	C-H bend	Methoxy (-CH ₃)	Medium
1280-1200	C-O stretch	Aryl Ether (Ar-O-CH ₃)	Strong
1260-1000	C-O stretch	Phenol (Ar-OH)	Strong
900-670	C-H bend (out-of-plane)	Aromatic Ring	Strong

Experimental Protocol: KBr Pellet Method

This protocol details the preparation of a solid sample of **4-Hydroxy-3-methoxybenzonitrile** for FTIR analysis using the potassium bromide (KBr) pellet method.^{[2][3]} This technique involves mixing the sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.^{[4][5]}

Materials and Equipment

- **4-Hydroxy-3-methoxybenzonitrile** sample

- Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours to remove moisture.[4][6]
- Agate mortar and pestle
- Hydraulic press with pellet die set
- FTIR Spectrometer
- Spatula
- Analytical balance

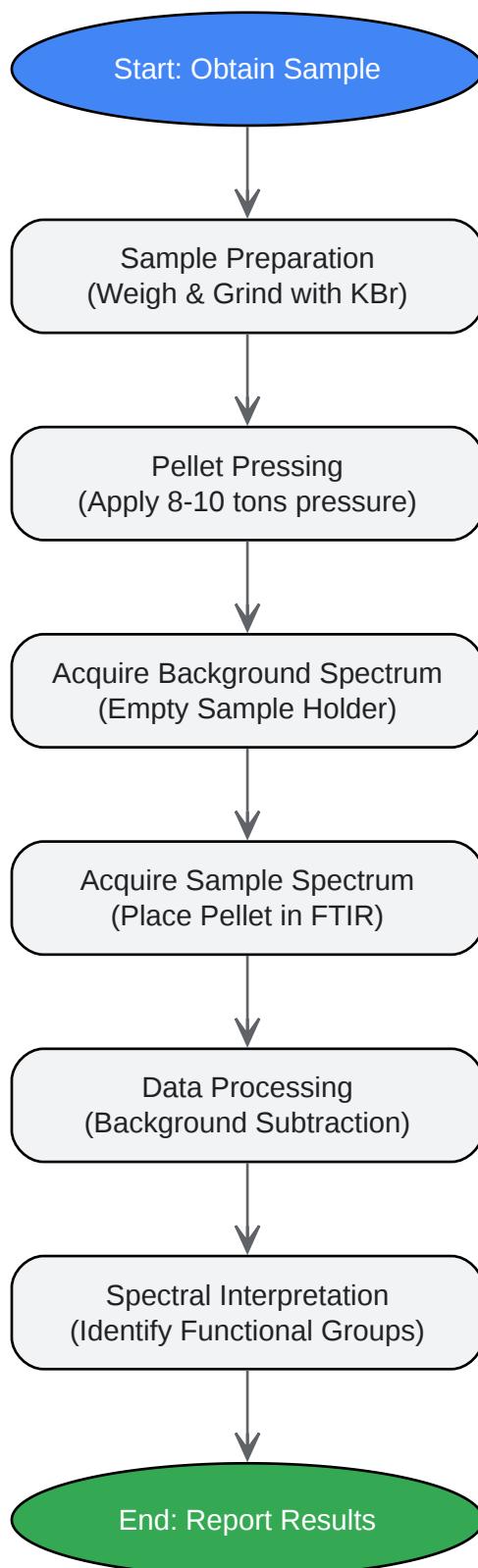
Procedure

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **4-Hydroxy-3-methoxybenzonitrile** sample.[2]
 - Weigh approximately 100-200 mg of dried KBr powder.[3] The typical sample-to-KBr ratio is between 0.1% and 1.0%. [4][6]
 - Transfer both the sample and KBr to the agate mortar.
 - Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. Thorough mixing is critical for a high-quality spectrum.[4]
- Pellet Formation:
 - Carefully transfer a portion of the powder mixture into the pellet die.
 - Assemble the die and place it in the hydraulic press.
 - Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[6][7] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[4]
 - Carefully release the pressure and retrieve the pellet from the die. A good pellet should be clear and free of cracks.

- Background Spectrum Acquisition:
 - Ensure the sample compartment of the FTIR spectrometer is empty.
 - Run a background scan. This measures the spectrum of the atmosphere (CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[4][8]
- Sample Spectrum Acquisition:
 - Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.
 - Acquire the FTIR spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- Data Analysis:
 - The resulting spectrum will show absorption peaks (or bands) corresponding to the various functional groups in the molecule.
 - Identify the key absorption bands and compare their wavenumbers to the expected values listed in the data table to confirm the presence of the hydroxyl, methoxy, nitrile, and aromatic functionalities.

Workflow for FTIR Analysis

The logical flow from sample preparation to final data interpretation is a critical aspect of obtaining reliable results.

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Caption: Experimental workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

FTIR spectroscopy is a rapid, reliable, and non-destructive method for the structural elucidation of organic compounds like **4-Hydroxy-3-methoxybenzonitrile**. By following the detailed protocol for sample preparation and spectral acquisition, researchers can obtain high-quality infrared spectra. The characteristic absorption bands for the hydroxyl, methoxy, nitrile, and aromatic groups provide a clear and definitive confirmation of the molecule's chemical structure, making FTIR an indispensable tool in synthetic chemistry, quality control, and drug development.

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